Cas no 2097951-06-7 (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide)
![1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide structure](https://ja.kuujia.com/scimg/cas/2097951-06-7x500.png)
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- 1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carboxamide
- 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
-
- インチ: 1S/C9H8N4O/c1-2-3-12-4-5-13-9(12)7(6-11-13)8(10)14/h1,4-6H,3H2,(H2,10,14)
- InChIKey: RPAUZWJAKITBKA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NN2C=CN(CC#C)C2=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 65.3
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7953-0.25g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | P138791-500mg |
1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 500mg |
$ 435.00 | 2022-06-03 | ||
Life Chemicals | F2198-7953-0.5g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | P138791-100mg |
1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F2198-7953-10g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2198-7953-5g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | P138791-1g |
1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 1g |
$ 660.00 | 2022-06-03 | ||
Life Chemicals | F2198-7953-2.5g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2198-7953-1g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097951-06-7 | 95%+ | 1g |
$466.0 | 2023-09-06 |
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide 関連文献
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
8. Caper tea
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamideに関する追加情報
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide: A Novel Compound with Promising Potential in Medicinal Chemistry
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2097951-06-7) is a recently synthesized compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The molecular structure of 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is characterized by a central imidazopyrazole core linked to a propargyl group at the 1-position. The presence of the propargyl moiety introduces a triple bond, which can participate in various chemical reactions, such as click chemistry and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are widely used in the synthesis of complex molecules and the functionalization of biomolecules, making 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide a valuable building block in chemical biology and drug discovery.
Recent studies have highlighted the potential of 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK.
In addition to its anti-inflammatory properties, 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide has shown promising results in cancer research. A preclinical study conducted by a team of researchers at the National Institutes of Health (NIH) found that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase-dependent pathways. The selective cytotoxicity observed in cancer cells suggests that 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide could be a potential lead compound for the development of novel anti-cancer drugs.
The versatility of 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide extends beyond its direct biological activities. Its unique chemical structure makes it an excellent candidate for conjugation with other bioactive molecules or targeting ligands. For example, researchers at the University of California have successfully conjugated this compound with antibodies specific to tumor-associated antigens, resulting in targeted delivery to cancer cells and enhanced therapeutic efficacy.
The synthesis of 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves a multi-step process that includes the formation of the imidazopyrazole core and subsequent functionalization with the propargyl group. The synthetic route is well-documented in the literature and can be adapted to produce large quantities of the compound for further research and development. The availability of scalable synthetic methods ensures that this compound can be readily accessed for preclinical and clinical studies.
In conclusion, 1-(Prop-2-yn-1-y l)- 3 H-i m i d az o [ 3 , 3 - b ] p y r az o l e - 3 - c ar b ox am i d e (CAS No. 2097951 -06 -7) represents a promising candidate in medicinal chemistry with a wide range of potential applications. Its unique structural features and biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
2097951-06-7 (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide) 関連製品
- 2549029-38-9(3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine)
- 359821-39-9(2-Amino-N-cyclobutylacetamide)
- 1557260-01-1(2-(thiophen-2-yl)piperidine-3-carboxylic acid)
- 1805180-29-3(2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid)
- 2138255-54-4(1,1-Difluoropropane-2-sulfinyl chloride)
- 75816-15-8(3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid)
- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)
- 885266-73-9(Methyl 3-thiocyanato-1H-indole-6-carboxylate)
- 1932645-05-0(3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)
- 1804943-10-9(4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)


